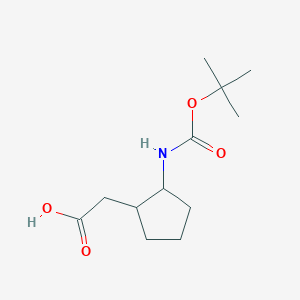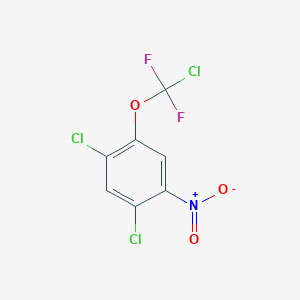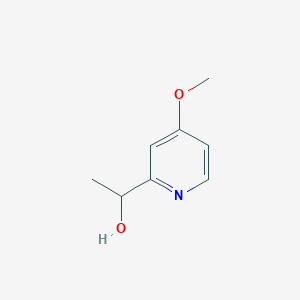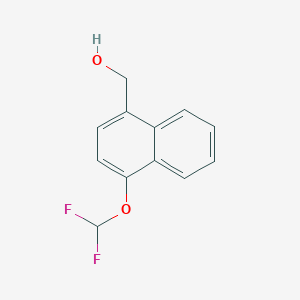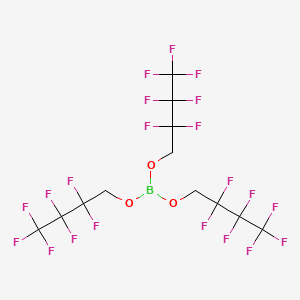
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99%
説明
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole (abbreviated as CTFBD) is an organic compound with a molecular weight of 204.51 g/mol. It is a colorless liquid with a melting point of -97.7°C and a boiling point of 50.4°C. CTFBD has a wide range of applications in various fields, including medicine, industrial chemistry, and environmental science.
作用機序
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% acts as an oxidizing agent in the synthesis of organic compounds. The mechanism of action involves the oxidation of the 2-chloro-2,2,2-trifluoroethanol to the diol by the trifluoromethanesulfonic anhydride. The oxidation of the diol by the iodine and acetic acid yields 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% as the final product.
Biochemical and Physiological Effects
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has anti-inflammatory and anti-cancer effects. It has also been shown to have an inhibitory effect on the growth of various types of cancer cells. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been found to have an inhibitory effect on the activity of several enzymes, such as cyclooxygenase-2 and lipoxygenase.
実験室実験の利点と制限
The use of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is easy to store and handle. In addition, the reaction conditions used to synthesize 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% are mild and can be easily controlled. However, the use of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% in laboratory experiments also has some limitations. The compound is unstable and can easily decompose if not handled properly. In addition, the reaction conditions used to synthesize 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% can produce byproducts that can interfere with the desired product.
将来の方向性
In the future, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used in a variety of applications. It could be used as a catalyst in the synthesis of a variety of organic compounds, such as polymers and pharmaceuticals. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used as a drug delivery system for the targeted delivery of drugs to specific tissues or organs. Furthermore, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used as a drug targeting agent to target specific cancer cells or to enhance the efficacy of existing anti-cancer drugs. Finally, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used in the synthesis of biodegradable polymers for use in a variety of medical and industrial applications.
科学的研究の応用
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as 1,3-diaryl-2-propenes and 1,3-diaryl-2-thioethers. 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has also been used in the synthesis of other organic compounds, such as 1,3-diaryl-2-thiophenes and 1,3-diaryl-2-imidazolines. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.
特性
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O2/c11-7(9(12,13)14)8(10(15,16)17)18-5-3-1-2-4-6(5)19-8/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZBTKFTQIMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

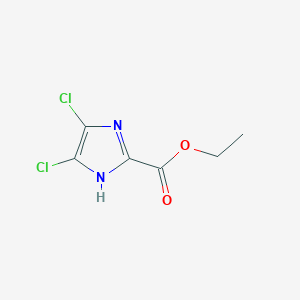

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)

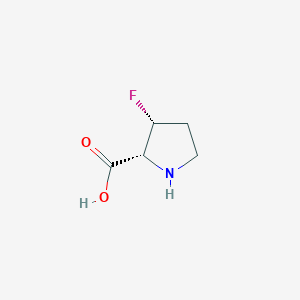
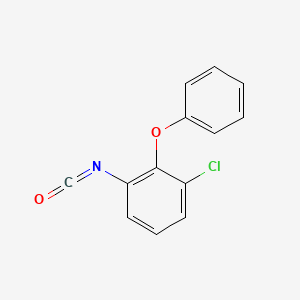
![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
